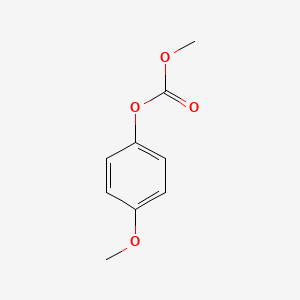

4-Methoxyphenyl methyl carbonate

Número de catálogo B2452585

Peso molecular: 182.175

Clave InChI: WVFWYIGNFFDRRK-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US07119095B2

Procedure details

To a stirred solution of 5 (20 g, 0.11 mol) in CH2Cl2 (250 mL) at 0° C. was added TiCl4 (49.2 g, 28.5 mL, 0.26 mol) in CH2Cl2 (50 mL). Stirring was continued at 0° C. while a solution of MeOCHCl2 (14.6 g, 11.5 mL, 0.127 mol) was added dropwise over 30 min. When the addition was complete, the solution was warmed to room temperature, left to stand for 30 min, and concentrated to half-volume by rotary evaporation. The resulting solution, containing the α-chloro ether 6, was poured into a mixture of ice (250 g) and 12 N HCl (10 mL), and then EtOAc (200 mL) was added. The two-phase mixture was stirred vigorously for 30 min, the layers were separated, the aqueous layer was back-extracted with EtOAc, and the combined EtOAc extracts were evaporated to dryness. Recrystallization of the crude solid (24.2 g) from a mixture of isooctane and absolute EtOH afforded 2-methoxy-5-(methoxycarbonyloxy) benzaldehyde (7) as white needles (17.7 g, 77%); mp 88–89° C. (lit. mp 88–90° C. 1H NMR (CDCl3) δ 3.90 (s, 3H, MeO), 3.92 (s, 3H, MeO), 6.99 (d, J=9 Hz, 1H, aryl 3-H), 7.38 (dd, J=9 Hz, J=3 Hz, 1H aryl 4-H), 7.63 (d, J=3 Hz, 1H, aryl 6-H), 10.45 (s, 1H, CH═O). Evaporation of the supernatant from the first crop afforded an additional 5.3 g (23%), bringing the total to 23 g (100%). The two fractions were combined and used without further purification.

Yield

77%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]([O:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1)=[O:4].[CH3:14][O:15]C(Cl)Cl>C(Cl)Cl.Cl[Ti](Cl)(Cl)Cl>[CH3:13][O:12][C:9]1[CH:10]=[CH:11][C:6]([O:5][C:3]([O:2][CH3:1])=[O:4])=[CH:7][C:8]=1[CH:14]=[O:15]

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

11.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

COC(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise over 30 min

|

|

Duration

|

30 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

When the addition

|

WAIT

|

Type

|

WAIT

|

|

Details

|

left

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to half-volume by rotary evaporation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The resulting solution, containing the α-chloro ether 6

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was poured into a mixture of ice (250 g) and 12 N HCl (10 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

EtOAc (200 mL) was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The two-phase mixture was stirred vigorously for 30 min

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer was back-extracted with EtOAc

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the combined EtOAc extracts were evaporated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Recrystallization of the crude solid (24.2 g)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

from a mixture of isooctane and absolute EtOH

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=C(C=O)C=C(C=C1)OC(=O)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 17.7 g | |

| YIELD: PERCENTYIELD | 77% | |

| YIELD: CALCULATEDPERCENTYIELD | 76.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |